molecular formula C7H9NO2 B1412293 (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 184851-31-8

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B1412293
CAS No.: 184851-31-8
M. Wt: 139.15 g/mol
InChI Key: LTBWRUUYOYWXEY-XRVVJQKQSA-N
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Description

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Biological Activity

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound known for its unique structural properties and biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H7NO
  • Molecular Weight : 109.13 g/mol
  • CAS Number : 79200-56-9
  • Structure : The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

The compound acts primarily through modulation of neurotransmitter systems and has been implicated in the inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Neuraminidase Inhibition : It serves as a precursor for amino-peramivir, a potent neuraminidase inhibitor, which has implications in antiviral therapies, particularly against influenza viruses .
  • GABA Aminotransferase Inactivation : Analog compounds derived from this bicyclic structure have shown potential as GABA aminotransferase inactivators, which may have applications in treating neurological disorders .

Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound were effective against influenza viruses by inhibiting neuraminidase activity. The results indicated a significant reduction in viral replication in vitro, suggesting potential for therapeutic use .

Study 2: Neurological Applications

Another research effort focused on the compound's analogs as GABA aminotransferase inhibitors. These compounds were tested for their ability to modulate GABA levels in neuronal cultures, resulting in enhanced inhibitory neurotransmission, which could be beneficial for conditions like epilepsy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neuraminidase InhibitionPotent inhibition leading to reduced viral replication
GABA Aminotransferase InactivationModulation of GABA levels enhancing inhibitory transmission

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
CAS Number79200-56-9
Melting Point94–97 °C

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9NO2
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 184851-31-8
  • IUPAC Name : (3R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

The compound features a bicyclic structure that allows for unique reactivity and functionalization, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry Applications

1. Synthesis of Antiviral Agents

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is integral in the synthesis of various antiviral drugs, particularly those targeting viral neuraminidases. Notably, it serves as a precursor for the synthesis of potent neuraminidase inhibitors, which are crucial in treating influenza and other viral infections.

Case Study: Neuraminidase Inhibitors

  • Compounds Developed : Amino-peramivir and other derivatives.
  • Mechanism of Action : These compounds inhibit the neuraminidase enzyme, preventing viral replication.

2. Development of Carbocyclic Nucleoside Analogues

The compound's structural properties facilitate the development of carbocyclic nucleoside analogues, which exhibit significant antiviral and anticancer activities.

Case Study: Carbovir and Abacavir

  • Synthesis Pathway : Utilizing this compound as a starting material to access these nucleosides.
  • Therapeutic Use : Both drugs are used in the treatment of HIV.

Synthetic Utility

The bicyclic structure of this compound allows for versatile chemical transformations, making it an essential intermediate in organic synthesis.

Table 1: Synthetic Applications

ApplicationDescription
FunctionalizationThe compound can undergo various reactions to introduce functional groups at specific sites.
γ-Lactam DerivativesIt serves as a precursor to synthesize γ-lactams, which are important in pharmaceutical chemistry.
Amino Acid DerivativesEnables the synthesis of γ-amino acids with potential biological activity.

Properties

IUPAC Name

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWRUUYOYWXEY-XRVVJQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.